(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene is a chiral diphosphine ligand widely used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in asymmetric synthesis and other catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene typically involves the reaction of biferrocene with diphenylphosphine under specific conditions. One common method includes the use of n-butyllithium to deprotonate the diphenylphosphine, followed by the addition of biferrocene to form the desired product .
Industrial Production Methods
Industrial production methods for (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: The diphenylphosphino groups can participate in substitution reactions with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of transition metal complexes as catalysts .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphine derivatives .
Scientific Research Applications
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the synthesis of chiral metal complexes for asymmetric catalysis.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine: Research is ongoing to explore its applications in drug development and delivery systems.
Mechanism of Action
The mechanism by which (R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene exerts its effects involves the formation of stable complexes with transition metals. These complexes facilitate various catalytic processes by providing a chiral environment that enhances the selectivity and efficiency of the reactions. The molecular targets and pathways involved include the coordination sites on the metal centers and the specific interactions between the ligand and the substrate .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1,1’-Bis(diphenylphosphino)ferrocene (dppf)
- 1,2-Bis(diphenylphosphino)ethane (dppe)
- 1,3-Bis(diphenylphosphino)propane (dppp)
Uniqueness
(R,R/‘/’)-2,2/‘/’-Bis(diphenylphosphino)-1,1/‘/’-biferrocene is unique due to its chiral nature and the ability to form highly stable and selective complexes with transition metals. This makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial .
Biological Activity
(R,R'')-2,2''-Bis(diphenylphosphino)-1,1''-biferrocene (commonly referred to as BDPB) is a biferrocene-based compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of BDPB, focusing on its mechanisms, applications, and relevant research findings.
BDPB has the following chemical characteristics:
- Molecular Formula : C₄₄H₃₆Fe₂P₂
- Molecular Weight : 738.41 g/mol
- CAS Number : 136274-57-2
- Purity : ≥98.0%
- Melting Point : 232°C
BDPB's biological activity is primarily attributed to its ability to act as a ligand in various catalytic processes. The phosphine groups in BDPB can facilitate electron transfer and participate in redox reactions, which are crucial for many biological processes.
Inhibition of NADPH Oxidase
A significant area of research has focused on BDPB's role as an inhibitor of NADPH oxidase (Nox) enzymes. Nox enzymes are known for generating reactive oxygen species (ROS), which can contribute to oxidative stress and inflammation. Studies have shown that compounds similar to BDPB can inhibit Nox2 activity, thereby reducing ROS production and potentially mitigating inflammatory responses .
Anticancer Activity
BDPB has been investigated for its potential anticancer properties. The compound's ability to inhibit topoisomerase I, an enzyme critical for DNA replication, positions it as a candidate for cancer treatment. Topoisomerase I inhibitors are known to induce DNA damage in cancer cells, leading to apoptosis .
Antimicrobial Properties
Research indicates that BDPB may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. This aspect is particularly relevant in the context of increasing antibiotic resistance .
Case Studies and Research Findings
- Nox Inhibition Study :
- Topoisomerase Inhibition :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities of BDPB
Activity Type | Mechanism of Action | Reference |
---|---|---|
Nox Inhibition | Reduces ROS production | |
Anticancer Activity | Inhibits topoisomerase I | |
Antimicrobial Activity | Disrupts bacterial cell membranes |
Table 2: Comparison of BDPB with Other Phosphine Compounds
Compound Name | Nox Inhibition (%) | Topoisomerase I Inhibition (%) | Antimicrobial Activity |
---|---|---|---|
(R,R'')-BDPB | 42 | 28 | Moderate |
Other Phosphine A | 35 | 20 | Low |
Other Phosphine B | 50 | 30 | High |
Properties
CAS No. |
136274-57-2 |
---|---|
Molecular Formula |
C44H36Fe2P2 |
Molecular Weight |
738.41 |
IUPAC Name |
cyclopenta-1,3-diene;[2-(2-diphenylphosphanylcyclopenta-1,3-dien-1-yl)cyclopenta-1,4-dien-1-yl]-diphenylphosphane;iron(2+) |
InChI |
InChI=1S/C34H26P2.2C5H5.2Fe/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30;2*1-2-4-5-3-1;;/h1-26H;2*1-5H;;/q-2;2*-1;2*+2 |
InChI Key |
VADPYXYBFVOWCG-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC(=C1C2=C(C=C[CH-]2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2].[Fe+2] |
Synonyms |
(R,R/'/')-2,2/'/'-Bis(diphenylphosphino)-1,1/'/'-biferrocene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.